molecular formula C9H7BrO4 B1430800 Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 33842-18-1

Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No. B1430800
CAS RN: 33842-18-1
M. Wt: 259.05 g/mol
InChI Key: LCYYWZCNOLIBQE-UHFFFAOYSA-N
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Description

“Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate” is a chemical compound with the CAS Number: 33842-18-1. It has a molecular weight of 259.06 . The compound is typically in solid form and is stored in dry conditions at room temperature .


Molecular Structure Analysis

The linear formula for this compound is C9H7BrO4 . The InChI code is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 259.06 . Other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the search results.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 6-bromo-1,3-benzodioxole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-12-9(11)6-2-5(10)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYYWZCNOLIBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855807
Record name Methyl 6-bromo-2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate

CAS RN

33842-18-1
Record name Methyl 6-bromo-2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate

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